molecular formula C11H8ClNO2 B1347287 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione CAS No. 58670-25-0

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1347287
CAS No.: 58670-25-0
M. Wt: 221.64 g/mol
InChI Key: XQCSESYNWRKWCB-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring substituted with a 3-chloro-2-methylphenyl group and two keto groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylbenzoyl chloride with pyrrole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione can be compared with other pyrrole derivatives, such as:

    1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione: Similar structure but lacks the methyl group, which may affect its chemical reactivity and biological activity.

    1-(3-Methylphenyl)-1H-pyrrole-2,5-dione:

    1-Phenyl-1H-pyrrole-2,5-dione: Lacks both the chloro and methyl groups, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(13)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCSESYNWRKWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287949
Record name 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58670-25-0
Record name 58670-25-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloro-2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
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